molecular formula C15H10F3N B12841620 [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile

Cat. No.: B12841620
M. Wt: 261.24 g/mol
InChI Key: YUPBUZNBFMWOIH-UHFFFAOYSA-N
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Description

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 3'-position of one phenyl ring and an acetonitrile (-CH₂CN) moiety at the 4-position of the adjacent ring (). The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound's stability and lipophilicity, which are advantageous in pharmaceutical and materials science applications. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in drug discovery programs targeting enzymes or receptors where electron-deficient aromatic systems are critical .

Properties

Molecular Formula

C15H10F3N

Molecular Weight

261.24 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetonitrile

InChI

InChI=1S/C15H10F3N/c16-15(17,18)14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-19/h1-7,10H,8H2

InChI Key

YUPBUZNBFMWOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, copper-catalyzed chemoselective synthesis has been reported for similar trifluoromethylated compounds . This method involves the use of copper catalysts and specific ligands to achieve high yields and regioselectivity under mild conditions.

Chemical Reactions Analysis

Types of Reactions

[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile

  • Structure : Contains two trifluoromethyl groups at the 3' and 5' positions ().
  • Molecular Formula : C₁₆H₉F₆N; Molecular Weight : 329.24 g/mol.
  • Key Differences: Enhanced electron-withdrawing effects compared to the mono-trifluoromethyl analog, leading to greater metabolic stability and lipophilicity. Steric hindrance from dual -CF₃ groups may reduce reactivity in nucleophilic substitution reactions.
  • Applications : Used in high-throughput screening for kinase inhibitors due to its strong electron-deficient character .

2-([1,1'-Biphenyl]-4-yl)acetonitrile

  • Structure : Lacks substituents on the biphenyl core ().
  • Molecular Formula : C₁₄H₁₁N; Molecular Weight : 193.25 g/mol.
  • Serves as a precursor for synthesizing halogenated or functionalized biphenyl acetonitriles.
  • Applications : Common intermediate in organic synthesis, including the preparation of liquid crystals and agrochemicals .

(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile

  • Structure : Features a methoxy (-OCH₃) group at the 3' position ().
  • Key Differences :
    • Methoxy is electron-donating, increasing electron density on the biphenyl system.
    • Reduced stability under acidic conditions compared to -CF₃ analogs.
  • Applications : Explored in photodynamic therapy agents due to its ability to participate in photoinduced electron transfer .

Functional Group Modifications

2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile

  • Structure: Incorporates a diphenylamino (-NPh₂) group at the 4' position ().
  • Key Differences :
    • The electron-donating -NPh₂ group enhances conjugation, making it suitable for optoelectronic applications.
    • Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to -CF₃ derivatives.
  • Applications: Potential use in organic light-emitting diodes (OLEDs) as a hole-transport material .

2-([1,1’-Biphenyl]-4-yl)cyclobutane-1-carbonitrile

  • Structure : Contains a cyclobutane ring fused to the acetonitrile group ().
  • Synthesis : Prepared via NaH-mediated cyclization of 2-([1,1'-biphenyl]-4-yl)acetonitrile with 1,3-dibromopropane (66% yield).
  • Key Differences :
    • The cyclobutane ring introduces steric constraints, affecting molecular conformation and binding to biological targets.
    • Reduced flexibility may enhance selectivity in enzyme inhibition.
  • Applications : Investigated in constrained analogs of protease inhibitors .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Key Spectral Features (IR/NMR)
[3'-(Trifluoromethyl)-...] acetonitrile 291.24 3.8 -CF₃: 1120–1250 cm⁻¹ (C-F stretch)
3',5'-Bis(trifluoromethyl) analog 329.24 4.5 Dual -CF₃ peaks in ¹⁹F NMR
2-([1,1'-Biphenyl]-4-yl)acetonitrile 193.25 2.1 -CN: 2240 cm⁻¹; aromatic C-H: ~3000 cm⁻¹
3'-Methoxy analog 239.28 2.9 -OCH₃: 2830 cm⁻¹; methoxy protons at δ 3.8 (¹H NMR)

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